molecular formula C22H20N2O6 B15141201 N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide

N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide

Cat. No.: B15141201
M. Wt: 408.4 g/mol
InChI Key: PYBALVHYHOTZTE-XCVCLJGOSA-N
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Description

This compound features a 2,5-dihydroxybenzamide core linked via an (E)-configured propenyl bridge to a 4-aminophenyl group substituted with a 2,5-dihydroxyphenyl moiety and an aminooxy functional group.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide

InChI

InChI=1S/C22H20N2O6/c23-30-21(10-3-14-11-16(25)6-8-19(14)27)13-1-4-15(5-2-13)24-22(29)18-12-17(26)7-9-20(18)28/h1-12,21,25-28H,23H2,(H,24,29)/b10-3+

InChI Key

PYBALVHYHOTZTE-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(/C=C/C2=C(C=CC(=C2)O)O)ON)NC(=O)C3=C(C=CC(=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C(C=CC2=C(C=CC(=C2)O)O)ON)NC(=O)C3=C(C=CC(=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide typically involves several steps, including the formation of the aminooxy group and the coupling of the phenyl rings. Common synthetic routes may include:

    Formation of the Aminooxy Group: This can be achieved through the reaction of hydroxylamine with an appropriate precursor.

    Coupling of Phenyl Rings: The phenyl rings can be coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s aminooxy group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the hydroxyl groups may participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations
  • 2,5-Dihydroxybenzophenone Derivatives (): Compounds such as (2,5-dihydroxyphenyl)(4'-methoxyphenyl)methanone (8) and (2,5-dihydroxyphenyl)(3',4',5'-trimethoxyphenyl)methanone (12) share the 2,5-dihydroxybenzoyl moiety but lack the aminooxy-propenyl linker. Methoxy substituents in these derivatives reduce hydrogen-bonding capacity compared to the target compound’s hydroxyl-rich structure .
  • N-(3,5-bis(trifluoromethyl)phenyl)-2,5-dihydroxybenzamide (16) (): This compound retains the 2,5-dihydroxybenzamide group but features electron-withdrawing trifluoromethyl substituents, which contrast with the electron-donating hydroxyl and aminooxy groups in the target compound. Such differences may influence solubility and receptor binding .
  • Mygalin Analogs (): Spider-derived polyamine derivatives like N,N'-(azanediylbis(propane-3,1-diyl))bis(2,5-dihydroxybenzamide) contain multiple dihydroxybenzamide units but lack the propenyl-aminooxy bridge. Their polyamine backbone suggests distinct chelation properties compared to the target compound .
Functional Group Diversity
  • Chalcone Derivatives (): 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone features a conjugated α,β-unsaturated ketone system instead of the aminooxy-propenyl linker. The pyridyl group introduces aromatic heterocyclic character, which may alter electronic properties and bioactivity .
  • Thiazole-Containing Analogs (): (E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide incorporates a thiazole ring and cyano group, diverging significantly from the target compound’s benzamide-propenyl architecture .
Physical Properties
  • Melting Points: Methoxy-substituted benzophenones (): 68–222°C, with higher melting points for hydroxyl-rich analogs (e.g., compound 11: 221–222°C) due to hydrogen bonding . Compound 16 (): Reported as a white solid (melting point unspecified), likely lower than hydroxyl-rich analogs due to reduced polarity from trifluoromethyl groups .
Spectral Data
  • IR Spectroscopy :
    • Chalcone derivatives (): Show carbonyl stretches at ~1650 cm⁻¹ for α,β-unsaturated ketones, distinct from the target compound’s amide C=O (~1680 cm⁻¹) .
    • Compound 16 (): Exhibits IR peaks at 1564 cm⁻¹ (C=O stretch) and 3080 cm⁻¹ (aromatic C–H), aligning with benzamide derivatives .

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